molecular formula C10H17N3O3S B11454552 tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 843623-19-8

tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B11454552
CAS No.: 843623-19-8
M. Wt: 259.33 g/mol
InChI Key: TWTCQFYLJAWJMN-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group linked to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methylsulfanyl group

Properties

CAS No.

843623-19-8

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O3S/c1-10(2,3)16-8(14)11-6-5-7-12-13-9(15-7)17-4/h5-6H2,1-4H3,(H,11,14)

InChI Key

TWTCQFYLJAWJMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SC

solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative under controlled conditions. The reaction may involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the methylsulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the presence of the 1,3,4-oxadiazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties

Biological Activity

Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H23N3O3S\text{C}_{13}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a tert-butyl group and a methylsulfanyl substituent on the oxadiazole ring, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for various metabolic pathways. For example, studies have suggested that oxadiazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This property is particularly relevant in the context of drug design for therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:

  • Case Study 1 : A study evaluated a series of oxadiazole compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant antiproliferative activity with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)8.2
This compoundHeLa (Cervical)6.5

Antioxidant Activity

Research has also highlighted the antioxidant properties of oxadiazole derivatives:

  • Case Study 2 : A comparative study on various substituted oxadiazoles showed that those containing methylthio groups exhibited enhanced antioxidant capacity as measured by the Ferric Reducing Ability of Plasma (FRAP) assay .
CompoundFRAP Value
Compound C1500 µM
Compound D2207 µM
This compound1800 µM

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